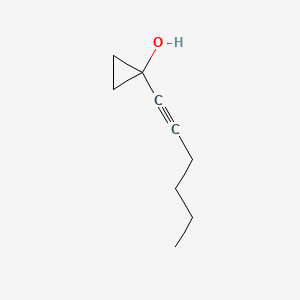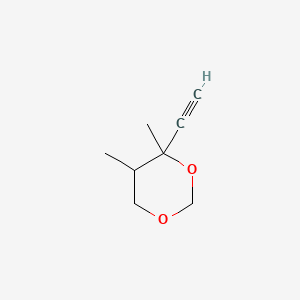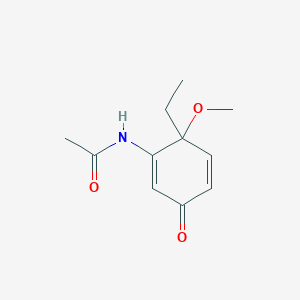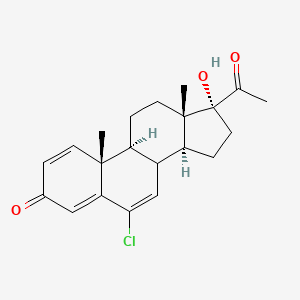![molecular formula C25H28O6 B13830306 2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane is a chemically stable, viscous yellow liquid. It is a rigid hydrophobic crosslinking monomer commonly used in various industrial applications . This compound is known for its stability and compliance with TSCA regulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane typically involves the reaction of bisphenol A with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form crosslinked polymers.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Crosslinked polymers used in coatings and adhesives.
Aplicaciones Científicas De Investigación
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of crosslinked polymers.
Medicine: Investigated for use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and composite materials
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form crosslinked networks. The acryloxy groups undergo polymerization, leading to the formation of a rigid, hydrophobic network. This network structure imparts stability and durability to the materials in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis[4-(2-methacryloxyethoxy)phenyl]propane: Similar in structure but contains methacryloxy groups instead of acryloxy groups.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Contains aminophenoxy groups, used in different applications.
Uniqueness
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane is unique due to its specific acryloxy functional groups, which provide distinct polymerization properties and result in highly stable and durable crosslinked networks .
Propiedades
Fórmula molecular |
C25H28O6 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[4-[2-[4-[(E)-3-ethoxyprop-2-enoyl]oxyphenyl]propan-2-yl]phenyl] (E)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C25H28O6/c1-5-28-17-15-23(26)30-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)31-24(27)16-18-29-6-2/h7-18H,5-6H2,1-4H3/b17-15+,18-16+ |
Clave InChI |
VRIYNUMNLCUSBU-YTEMWHBBSA-N |
SMILES isomérico |
CCO/C=C/C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)/C=C/OCC)(C)C |
SMILES canónico |
CCOC=CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C=COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


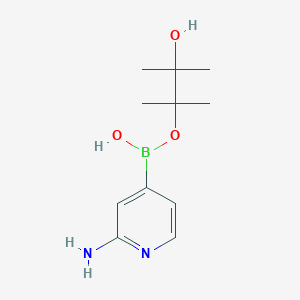
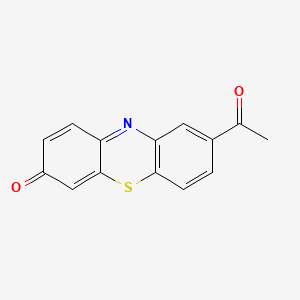
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
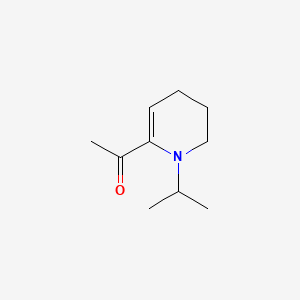
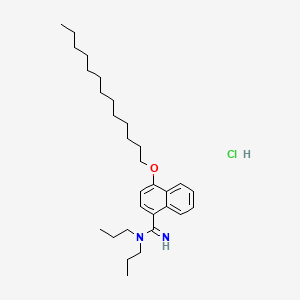
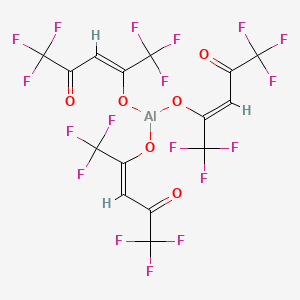
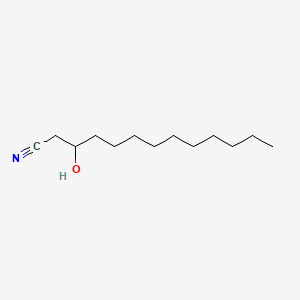
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
